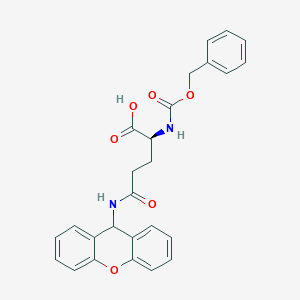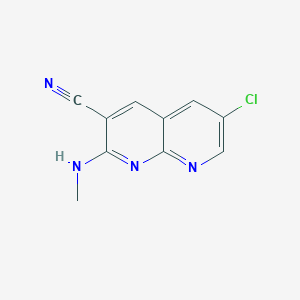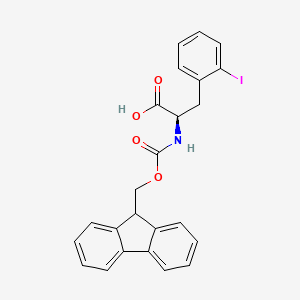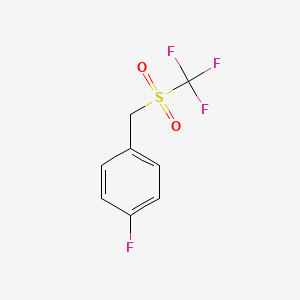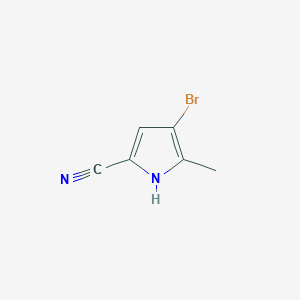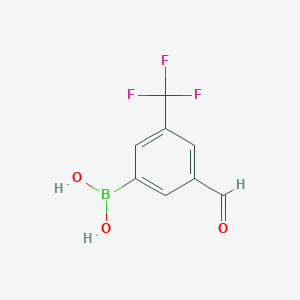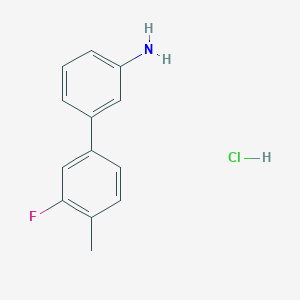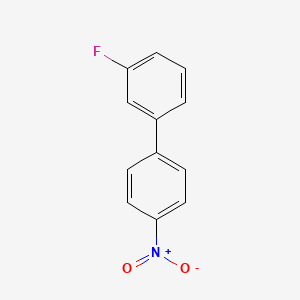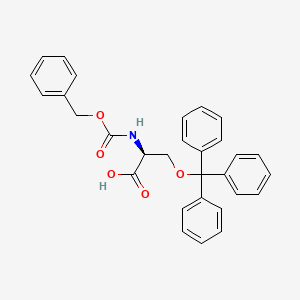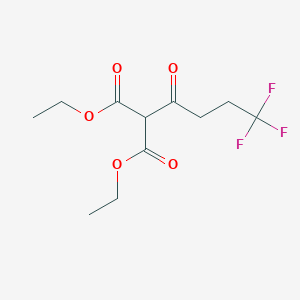
1,3-二乙基 2-(4,4,4-三氟丁酰基)丙二酸酯
描述
“1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is a chemical compound with the molecular formula C11H15F3O5 . It has a molecular weight of 284.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate” is represented by the formula C11H15F3O5 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms .科学研究应用
过量摩尔体积研究
研究了 1,3-二乙基丙二酸酯与各种醇在不同温度下的二元混合物的过量摩尔体积。这些研究对于了解该化合物在各种溶液中的相互作用和行为至关重要,这对于工业和实验室应用至关重要 (Wang 和 Yan,2010 年)。
催化和酯交换
在一项探索使用碳酸磷鏻盐作为催化剂的研究中,1,3-二乙基丙二酸酯在二醇与碳酸二烷基酯的酯交换反应中显示出显着的潜力。这意味着它在生产线性和环状碳酸酯产品中很有用,这是绿色化学和材料合成中的一个重要方面 (Selva、Caretto、Noè 和 Perosa,2014 年)。
电化学氟化
对包括 1,3-二乙基丙二酸酯在内的酯的电化学氟化研究已经产生了有价值的见解。该过程是生产各种氟化合物的必要组成部分,这些化合物在制药、农用化学品和材料科学中具有广泛的应用 (Nagase、Abe 和 Baba,1968 年)。
生物可吸收骨水泥复合材料
研究了源自 1,3-二乙基丙二酸酯等化合物的富马酸酯基聚酯的合成和表征,以将其应用于生物可吸收骨水泥复合材料。这项研究为生物医学工程领域做出了重大贡献,特别是在开发用于骨修复和再生的材料方面 (Kharas 等人,1997 年)。
与镧系元素阳离子的络合
研究已经调查了 1,3-二乙基 2-(偶氮-1-基亚甲基)丙二酸酯与镧系金属离子的络合行为。此类研究在配位化学领域是基础性的,并对新材料和催化体系的开发具有影响 (Amarandei 等人,2014 年)。
微生物生产中的下游加工
对生物生产的 1,3-丙二醇(一种相关化合物)的下游加工的研究提供了对这种有价值的化学品的成本效益和高效生产的见解。这对于其商业化规模化和在各个行业的应用至关重要 (Xiu 和 Zeng,2008 年)。
安全和危害
属性
IUPAC Name |
diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5/c1-3-18-9(16)8(10(17)19-4-2)7(15)5-6-11(12,13)14/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIJZNNFFCFTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

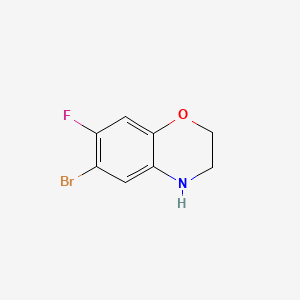
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

